molecular formula C18H20N6O4 B2660229 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1448070-98-1

2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2660229
CAS No.: 1448070-98-1
M. Wt: 384.396
InChI Key: YKQMBVXKUKFLJW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H20N6O4 and its molecular weight is 384.396. The purity is usually 95%.
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Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action based on available research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazinone Ring : Cyclization of hydrazine derivatives with diketones or keto acids.
  • Attachment of the Phenyl Group : Achieved through Friedel-Crafts acylation or alkylation.
  • Introduction of the Acetamide Moiety : Reaction with acetic anhydride or acetyl chloride.
  • Methoxylation : Using reagents like dimethyl sulfate or methyl iodide.

Anticancer Properties

Research indicates that compounds containing triazole and pyridazinone moieties exhibit significant anticancer activities. For example, derivatives similar to our compound have shown potent cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
1HCT1160.43Induces apoptosis and inhibits migration
2MCF-74.76Increases ROS levels leading to mitochondrial dysfunction
3Eca1092.70Modulates epithelial-mesenchymal transition markers

These studies suggest that the compound can selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

The biological activity of this compound is largely attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation:

  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, which can lead to mitochondrial membrane potential decline and cytochrome c release into the cytoplasm, triggering apoptosis .
  • Epithelial-Mesenchymal Transition (EMT) : Treatment with this compound has been shown to alter the expression of proteins associated with EMT, such as E-cadherin and vimentin, thereby inhibiting cancer cell migration .

Antimicrobial Activity

In addition to anticancer properties, some studies have indicated that triazole-containing compounds may possess antimicrobial activity against various pathogens. This broad-spectrum activity is attributed to the structural features that facilitate interaction with microbial targets .

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

  • Study on HCT116 Cells : A derivative demonstrated an IC50 value of 0.43 µM, significantly lower than traditional chemotherapeutics, indicating enhanced potency against colon cancer cells .
  • In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor growth without significant toxicity to normal tissues, underscoring the therapeutic potential of these compounds in cancer treatment .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O4/c1-27-14-4-3-13(9-15(14)28-2)10-17(25)20-7-8-23-18(26)6-5-16(22-23)24-12-19-11-21-24/h3-6,9,11-12H,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQMBVXKUKFLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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